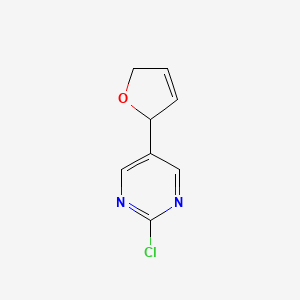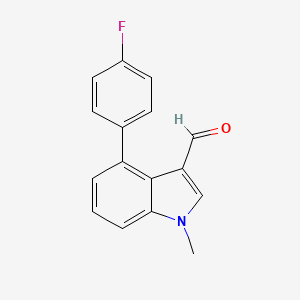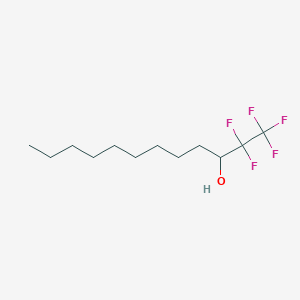![molecular formula C16H17BrN6 B13871710 1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromine atom, a cyclopropyl group, and a fused indazole and imidazopyrazine ring system. The presence of these functional groups and ring systems imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Imidazopyrazine Ring: The imidazopyrazine ring can be constructed through the condensation of appropriate diamines with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole and imidazopyrazine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield various amine derivatives, while oxidation can lead to the formation of corresponding oxides.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: This compound shares a similar imidazo ring system but differs in the substitution pattern and the presence of a pyridine ring.
1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine: This compound features a hexahydroimidazo ring system and is used as a Janus kinase inhibitor.
3-(5-bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol: This compound has a similar indazole ring but includes additional functional groups that impart different biological activities.
Uniqueness
1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C16H17BrN6 |
|---|---|
Molekulargewicht |
373.25 g/mol |
IUPAC-Name |
1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H17BrN6/c17-14-13-15(18)19-5-6-23(13)16(20-14)9-3-4-11-10(7-9)12(22-21-11)8-1-2-8/h5-6,8-9H,1-4,7H2,(H2,18,19)(H,21,22) |
InChI-Schlüssel |
DGGCSBQIYQEUII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNC3=C2CC(CC3)C4=NC(=C5N4C=CN=C5N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)





![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)


